Kni-102

Übersicht

Beschreibung

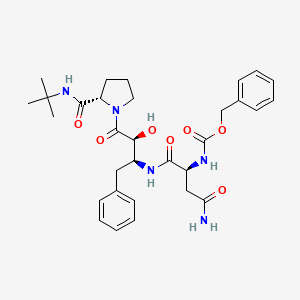

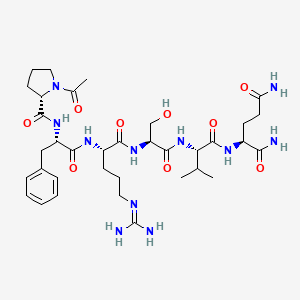

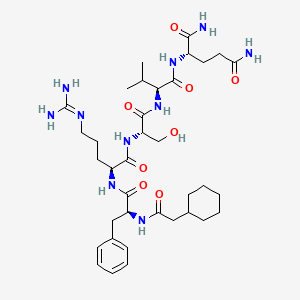

KNI-102 ist eine neuartige Tripeptidverbindung, die für ihre starke anti-Human-Immundefizienz-Virus (HIV)-Aktivität bekannt ist. Sie wirkt als Inhibitor des HIV-Protease-Enzyms, das für die Reifung und Replikation des Virus entscheidend ist. Die Verbindung enthält Allophenylnorstatin, ein Übergangsstufen-Mimik, das ihre inhibitorischen Eigenschaften verstärkt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KNI-102 beinhaltet die Einarbeitung von Allophenylnorstatin in eine Tripeptidstruktur. Zu den wichtigsten Schritten gehören:

Bildung von Allophenylnorstatin: Dies beinhaltet die Reaktion von Phenylalaninderivaten mit bestimmten Reagenzien, um die Hydroxyl- und Aminogruppen einzuführen.

Peptidkopplung: Das Allophenylnorstatin wird dann unter Verwendung von Peptidkopplungsreagenzien wie Carbodiimiden mit anderen Aminosäuren wie Asparagin und Prolin gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Zu den wichtigsten Aspekten gehören die Auswahl von Lösungsmitteln, Reaktionsbedingungen und Reinigungsmethoden, um Skalierbarkeit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KNI-102 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in Allophenylnorstatin kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen, insbesondere an den Peptidbindungen, unterliegen.

Substitution: Die Amino- und Hydroxylgruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile Reagenzien wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Peptide mit veränderten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

KNI-102 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und der Proteaseinhibition verwendet.

Biologie: Wird auf seine Rolle bei der Inhibition der HIV-Protease und seine Auswirkungen auf die Virusreplikation untersucht.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von HIV-Infektionen erforscht.

Industrie: Wird bei der Entwicklung von Anti-HIV-Medikamenten und der zugehörigen pharmazeutischen Forschung eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Inhibition des HIV-Protease-Enzyms. Der Allophenylnorstatin-Bestandteil ahmt den Übergangszustand des natürlichen Substrats des Enzyms nach und bindet stark an das aktive Zentrum. Dies verhindert, dass die Protease virale Polyproteine verarbeitet, wodurch die Reifung und Replikation des Virus gehemmt werden .

Wirkmechanismus

KNI-102 exerts its effects by inhibiting the HIV protease enzyme. The allophenylnorstatine moiety mimics the transition state of the enzyme’s natural substrate, binding tightly to the active site. This prevents the protease from processing viral polyproteins, thereby inhibiting viral maturation and replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

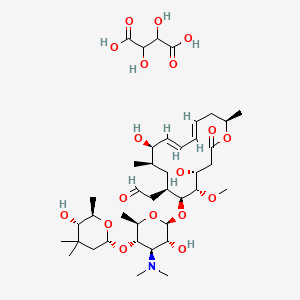

KNI-272: Ein weiterer Tripeptid-HIV-Proteaseinhibitor mit ähnlicher Struktur, aber unterschiedlicher Aminosäurezusammensetzung.

Saquinavir: Ein bekannter HIV-Proteaseinhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Indinavir: Ein weiterer HIV-Proteaseinhibitor mit einer anderen Struktur und pharmakokinetischen Profil.

Einzigartigkeit von KNI-102

This compound ist einzigartig, da es Allophenylnorstatin enthält, das eine hohe Selektivität und Potenz gegen die HIV-Protease bietet. Seine einfache chemische Struktur und Stabilität machen es wertvoll für die Entwicklung metabolisch stabiler Anti-HIV-Medikamente .

Eigenschaften

CAS-Nummer |

139694-65-8 |

|---|---|

Molekularformel |

C31H41N5O7 |

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |

InChI-Schlüssel |

XCVUOCMQYKSJJR-IGRGDXOOSA-N |

SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Isomerische SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Kanonische SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Aussehen |

Solid powder |

| 139694-65-8 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)